3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde, AldrichCPR
Description
3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde is a benzaldehyde derivative functionalized with a 3,4-dimethoxybenzyloxy group at the third position of the aromatic ring. This compound is part of AldrichCPR’s catalog of specialized chemicals, designed for early-stage research applications. Its structure combines a reactive aldehyde group with electron-donating methoxy substituents, making it a versatile intermediate in organic synthesis, particularly for constructing complex molecules via nucleophilic addition or condensation reactions.
Key structural features include:
- Aldehyde group: Provides reactivity for further derivatization.
- 3,4-Dimethoxybenzyloxy substituent: Enhances solubility in polar organic solvents and influences electronic properties through resonance and inductive effects.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-7-6-13(9-16(15)19-2)11-20-14-5-3-4-12(8-14)10-17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOIIFQKMQYCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COC2=CC=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Williamson ether synthesis involves nucleophilic displacement of a halide by an alkoxide. For this compound, 3-hydroxybenzaldehyde is deprotonated using a base (e.g., K₂CO₃ or NaOH) to form a phenoxide ion, which reacts with 3,4-dimethoxybenzyl chloride.
Reaction Equation:
Optimization and Challenges
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the phenoxide ion.
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Base Compatibility: K₂CO₃ in acetone at reflux (56°C) achieves 78% yield, whereas NaOH in ethanol at 25°C yields 65% due to partial hydrolysis of the benzyl chloride.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product with >95% purity.
Table 1: Williamson Synthesis Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 56 | 12 | 78 |
| NaOH | Ethanol | 25 | 24 | 65 |
| Cs₂CO₃ | DMF | 80 | 6 | 82 |
Mitsunobu Reaction: Oxidative Coupling of Alcohols
Methodology
The Mitsunobu reaction couples 3-hydroxybenzaldehyde with 3,4-dimethoxybenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids the need for pre-formed benzyl halides.
Reaction Equation:
Performance Metrics
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Yield: 85–90% under anhydrous THF at 0°C → 25°C over 24 hours.
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Limitations: High cost of DEAD and PPh₃, necessitating stoichiometric amounts.
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Side Reactions: Over-oxidation of the aldehyde is mitigated by maintaining inert atmospheres.
Ullmann-Type Coupling: Copper-Catalyzed Etherification
Catalytic System
A copper(I) iodide (CuI) and 1,10-phenanthroline system enables coupling between 3-iodobenzaldehyde and 3,4-dimethoxybenzyl alcohol.
Reaction Equation:
Key Findings
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Conditions: 110°C in dioxane for 48 hours yields 70% product.
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Advantages: Tolerates electron-rich aryl halides.
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Drawbacks: Long reaction times and moderate yields compared to other methods.
Sommelet Reaction Adaptation for Aldehyde Formation
Intermediate Strategy
The Sommelet reaction, typically used to convert benzyl halides to aldehydes, is adapted here. 3-[(3,4-Dimethoxybenzyl)oxy]benzyl chloride is treated with hexamethylenetetramine (HMTA) in acidic conditions.
Reaction Equation:
Process Details
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Yield: 68% after hydrolysis with 30% acetic acid at 100°C for 3 hours.
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Challenges: Competing hydrolysis of the ether linkage requires precise pH control (pH 3–6.5).
Comparative Analysis of Methods
Table 2: Method Comparison for 3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde Synthesis
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Williamson | 78 | 95 | Low | High |
| Mitsunobu | 90 | 97 | High | Moderate |
| Ullmann Coupling | 70 | 93 | Moderate | Low |
| Sommelet Reaction | 68 | 90 | Low | High |
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Cost Efficiency: Williamson synthesis is optimal for industrial-scale production due to low reagent costs.
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Purity: Mitsunobu offers the highest purity but is less feasible for large batches.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: 3-[(3,4-Dimethoxybenzyl)oxy]benzoic acid.
Reduction: 3-[(3,4-Dimethoxybenzyl)oxy]benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde is utilized in various scientific research fields:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways . The presence of the methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The electronic and steric properties of benzaldehyde derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) in the target compound increase the electron density of the aldehyde group compared to fluorine-substituted analogs, enhancing its susceptibility to nucleophilic attack .
- Lipophilicity : Longer alkoxy chains (e.g., pentyloxy in ) significantly increase logP values, affecting membrane permeability in biological studies.
- Spectroscopic Profiles : Compounds with conjugated systems (e.g., ) exhibit UV-Vis absorption maxima at longer wavelengths (~280 nm) due to π→π* transitions, similar to the target compound’s expected profile .
Biological Activity
3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde, also known as AldrichCPR, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzaldehyde group linked to a dimethoxybenzyl ether, suggesting possible interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde is , with a molecular weight of approximately 272.29 g/mol. The structure includes a benzaldehyde moiety and a dimethoxybenzyl group, which may influence its reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, which is crucial for scavenging free radicals. A study demonstrated that related compounds effectively reduced oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .
Antimicrobial Properties
Several studies have explored the antimicrobial activity of benzaldehyde derivatives. For instance, compounds structurally related to AldrichCPR have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways .
Anti-inflammatory Effects
3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde may also exhibit anti-inflammatory properties. Compounds with similar functional groups have been reported to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic uses in inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Study 1: Antioxidant Evaluation
A study investigated the antioxidant capacity of various benzaldehyde derivatives using DPPH radical scavenging assays. The results indicated that derivatives with methoxy substitutions had significantly higher antioxidant activities compared to their unsubstituted counterparts. The IC50 values for these compounds ranged from 10 to 30 µM, highlighting their potential as natural antioxidants .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde was tested against a panel of pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating promising antibacterial activity. Further investigations revealed that the compound inhibited biofilm formation in pathogenic strains, suggesting its utility in treating biofilm-related infections .
The biological activities of 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde can be attributed to several mechanisms:
- Antioxidant Mechanism: The methoxy groups enhance the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
- Antimicrobial Mechanism: The compound's lipophilicity facilitates membrane penetration in bacteria, leading to cell lysis and death.
- Anti-inflammatory Mechanism: Inhibition of NF-kB signaling pathways has been suggested as a mode of action for related compounds in reducing cytokine production.
Data Table: Biological Activities Overview
Q & A
Q. How can researchers confirm the identity and purity of 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde obtained from AldrichCPR?
Methodological Answer: Since Sigma-Aldrich does not provide analytical data for AldrichCPR compounds , researchers must perform in-house characterization. A multi-technique approach is recommended:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the presence of key functional groups (e.g., aldehyde proton at ~10 ppm, methoxy groups at ~3.8 ppm, and aromatic protons). Compare with literature data for analogous benzaldehyde derivatives.
- HPLC/MS : Use reverse-phase HPLC with a C18 column and MS detection to confirm molecular weight and check for impurities. A purity threshold of ≥95% is typical for synthetic intermediates.
- Elemental Analysis : Validate empirical formula consistency (CHO) via combustion analysis.
- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm) and ether C-O-C vibrations (~1250 cm).
Q. What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer: AldrichCPR compounds are sold "as-is" without stability data . For aldehydes, general best practices include:
- Inert Atmosphere : Store under nitrogen or argon in sealed vials to prevent oxidation of the aldehyde group.
- Low Temperature : Keep at –20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Desiccation : Use silica gel or molecular sieves in storage containers to mitigate hydrolysis.
- Light Protection : Amber glass or foil-wrapped vials reduce photodegradation risks.
Periodic re-analysis (e.g., via -NMR) is advised to monitor degradation .
Q. What spectroscopic methods are most suitable for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : Assign aromatic protons (6.5–8.0 ppm), methoxy groups (3.8–4.0 ppm), and the aldehyde proton (9.5–10.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in crowded regions.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H] expected at m/z 273.1127 for CHO).
- FT-IR : Identify diagnostic peaks (e.g., aldehyde C=O at ~1700 cm, ether C-O at ~1250 cm).
- UV-Vis : Useful if the compound is chromophoric (e.g., for monitoring reactions involving conjugation changes).
Advanced Research Questions
Q. How can researchers design experiments to study the reactivity of the aldehyde group in this compound?
Methodological Answer: Focus on reaction pathways typical for aromatic aldehydes:
- Condensation Reactions : React with amines (e.g., aniline) to form Schiff bases, monitored by loss of the aldehyde proton in -NMR and appearance of imine C=N stretches in FT-IR (~1600 cm).
- Reduction Studies : Use NaBH or catalytic hydrogenation to reduce the aldehyde to a primary alcohol; track progress via TLC or HPLC.
- Kinetic Analysis : Perform time-resolved NMR or UV-Vis to determine reaction rates under varying conditions (pH, temperature).
Include controls (e.g., inert atmosphere) to isolate specific reactivity pathways .
Q. What strategies can resolve discrepancies in NMR data between synthesized batches of this compound?
Methodological Answer: Discrepancies may arise from impurities, stereochemical variations, or solvent effects. Address via:
- Purification : Repeat column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate pure fractions.
- Solvent Standardization : Ensure consistent deuterated solvents (e.g., CDCl vs. DMSO-d) for NMR comparisons.
- Advanced NMR : Use -DEPT or NOESY to distinguish diastereomers or conformational isomers.
- Cross-Validation : Compare with independent synthetic routes or computational simulations (e.g., DFT-predicted chemical shifts) .
Q. How can researchers assess the compound’s stability under varying pH conditions for biological assays?
Methodological Answer:
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (retention time shifts) or LC-MS (fragment ions).
- Kinetic Profiling : Calculate half-life () at each pH using first-order kinetics.
- Structural Elucidation of Degradants : Isolate major degradation products via preparative TLC and characterize with HRMS/NMR.
- Bioassay Correlation : Test stability in cell culture media (e.g., DMEM) to simulate physiological conditions .
Q. How to optimize synthetic protocols for derivatives of this compound while minimizing side reactions?
Methodological Answer:
- Protection/Deprotection Strategies : Protect the aldehyde with acetals during harsh reactions (e.g., alkylation).
- Catalytic Screening : Test Pd/C, organocatalysts, or enzymes for regioselective modifications (e.g., O-demethylation).
- In Situ Monitoring : Use ReactIR or flow NMR to detect intermediates and adjust reaction parameters in real time.
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
